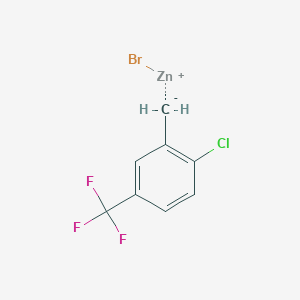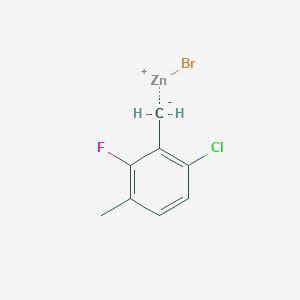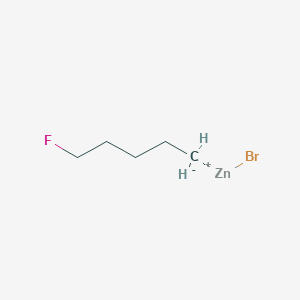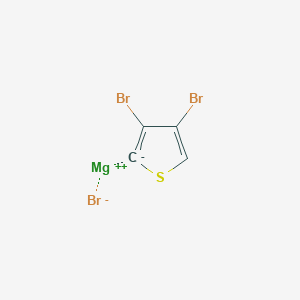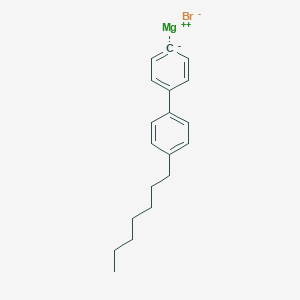
6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide, 0.25 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a specialized organomagnesium compound. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the Grignard reagents family, which are known for their reactivity with a variety of electrophiles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide typically involves the reaction of 6-tert-butyldimethylsilyloxynaphthalene with magnesium bromide in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete formation of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then typically stored and transported in THF to maintain its stability and reactivity.
Analyse Des Réactions Chimiques
Types of Reactions
6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, esters, and alkyl halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. THF is the solvent of choice due to its ability to stabilize the Grignard reagent.
Major Products Formed
The major products formed from reactions involving 6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide include secondary and tertiary alcohols, depending on the electrophile used. In coupling reactions, complex organic molecules with new carbon-carbon bonds are formed.
Applications De Recherche Scientifique
6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials science for the development of new materials.
Mécanisme D'action
The mechanism of action of 6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows the compound to form new carbon-carbon bonds efficiently.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
Methylmagnesium bromide: Used for the formation of primary alcohols from carbonyl compounds.
tert-Butylmagnesium chloride: Known for its use in the formation of tertiary alcohols.
Uniqueness
6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide is unique due to the presence of the tert-butyldimethylsilyloxy group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of complex molecules where selective reactivity is required.
Propriétés
IUPAC Name |
magnesium;tert-butyl-dimethyl-(6H-naphthalen-6-id-2-yloxy)silane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21OSi.BrH.Mg/c1-16(2,3)18(4,5)17-15-11-10-13-8-6-7-9-14(13)12-15;;/h7-12H,1-5H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKKREMOFSDAMB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrMgOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

